molecular formula C15H15ClN2O5 B2721141 3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-66-5

3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2721141
CAS No.: 2034391-66-5
M. Wt: 338.74
InChI Key: LIJXBSMZDFSDPX-UHFFFAOYSA-N
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Description

3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to a substituted azetidine ring. The azetidine moiety is functionalized with a 4-chlorophenoxyacetyl group, a structural motif associated with bioactivity in pharmaceuticals and agrochemicals. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous azetidine and oxazolidinedione syntheses (e.g., thiazolidinone formation via mercaptoacetic acid condensation or oxadiazole derivatization using chloroacetyl chlorides ).

The 4-chlorophenoxy group is notable for its prevalence in bioactive molecules, such as the ATF4 inhibitor derivatives in patent literature and pesticides like flufenprox . The oxazolidine-2,4-dione core is structurally similar to thiazolidinones and oxadiazoles, which are known for antimicrobial and pesticidal activities .

Properties

IUPAC Name

3-[[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXBSMZDFSDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenoxy group: This step might involve nucleophilic substitution reactions.

    Formation of the oxazolidine-2,4-dione ring: This can be synthesized through cyclization reactions involving carbonyl compounds and amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions might be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of 3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may serve as inhibitors of the ATF4 pathway, which is implicated in various cancers. These compounds have shown potential in treating conditions associated with an activated unfolded protein response, including:

  • Cancer
  • Alzheimer's Disease
  • Neurodegenerative Disorders

The inhibition of this pathway suggests a mechanism for reducing tumor growth and improving patient outcomes in cancer therapy .

Antimicrobial Properties

The synthesized derivatives have demonstrated significant antimicrobial activity. For instance, compounds related to this structure have been evaluated for their effectiveness against various bacterial strains. The presence of the chlorophenoxy group enhances the antibacterial properties, making these compounds suitable candidates for developing new antibiotics .

Non-linear Optical Materials

The compound's structural characteristics also suggest potential applications in non-linear optics. The first static hyperpolarizability values calculated for related thiazolidine derivatives indicate that these compounds can be utilized as non-linear optical materials due to their high polarizability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for “3-((1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Heterocyclic Cores

  • Oxazolidine-2,4-dione Derivatives: 5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)oxazolidine-2,4-dione: Shares the oxazolidinedione core but substitutes the azetidine group with phenoxyphenyl and phenylamino moieties. This compound is marketed as a pesticide, highlighting the structural versatility of oxazolidinediones in agrochemistry .
  • Thiazolidinones (e.g., SS4): SS4 (4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid) replaces the oxazolidinedione oxygen with sulfur. Thiazolidinones exhibit antimicrobial activity, suggesting that electronic differences (S vs. O) influence target selectivity .
  • Azetidine-Containing Compounds: Patent-derived 2-(4-chlorophenoxy)-N-(azetidin-3-yl)acetamide derivatives demonstrate ATF4 inhibition, emphasizing the role of the azetidine ring in conferring conformational rigidity for binding affinity .

Substituent Effects

  • 4-Chlorophenoxy Group: Present in both the target compound and pesticides like triadimefon , this group enhances lipophilicity and resistance to enzymatic degradation.
  • Chloroacetyl Linkage :

    • The chloroacetyl unit in the target compound mirrors intermediates in oxadiazole synthesis (e.g., reactions with chloroacetyl chloride ), which may influence reactivity or bioactivation pathways.

Research Findings and Implications

Therapeutic Potential: The azetidine-oxazolidinedione hybrid structure in the target compound may offer dual advantages: the metabolic stability of azetidines and the bioactivity of oxazolidinediones. Patent data supports its role in ATF4 inhibition, a pathway implicated in cancer .

Agrochemical Relevance : Structural parallels to flufenprox and triadimefon suggest pesticidal applications, though empirical validation is needed.

Synthetic Challenges: The steric hindrance of the azetidine ring may complicate cyclization steps, requiring optimized conditions (e.g., reflux duration, catalyst selection) compared to thiazolidinone syntheses .

Biological Activity

The compound 3-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a member of the oxazolidine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN5O3C_{18}H_{20}ClN_{5}O_{3}, with a molecular weight of approximately 389.8 g/mol. The presence of the 4-chlorophenoxy group is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₅O₃
Molecular Weight389.8 g/mol
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on oxadiazole derivatives showed strong bactericidal effects against various strains, particularly Staphylococcus spp. . The mechanism of action is believed to involve interference with bacterial transcription processes.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives of oxazolidine compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds were tested against L929 normal cell lines and various cancer cell lines (A549, HepG2). Results indicated that some derivatives enhanced cell viability at lower concentrations while exhibiting significant cytotoxic effects at higher concentrations .

Cell LineConcentration (µM)Viability (%)
L929100 (24h)~80
A54950 (48h)>100
HepG2200 (48h)~90

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of the ATF4 (activating transcription factor 4) pathway. This pathway is crucial in cellular stress responses and has implications in cancer biology . By inhibiting ATF4, the compound may disrupt the unfolded protein response, leading to apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : In a comparative study, several thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. One derivative showed significant antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values lower than those of established chemotherapeutics like irinotecan .
  • Diabetes Research : Another study investigated thiazolidinone derivatives for their insulin-sensitizing properties. Compounds demonstrated the ability to enhance glucose uptake in insulin-resistant models, indicating potential for diabetes management .

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